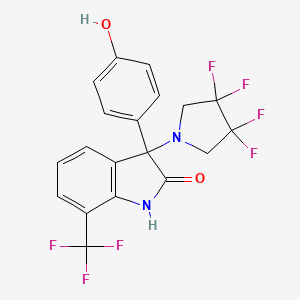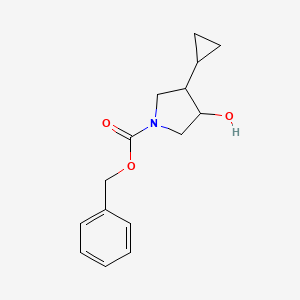![molecular formula C15H11F3O B13919335 1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B13919335.png)
1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is a chemical compound with the molecular formula C15H11F3O and a molecular weight of 264.24 g/mol . It is a solid at room temperature, typically appearing as a white crystal or powder . This compound is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone can be synthesized through several methods. One common approach involves the reaction of acetic anhydride with 1-bromobiphenyl in the presence of a base at high temperature . Another method includes the use of trifluoromethyl-substituted benzene derivatives as starting materials, which undergo Friedel-Crafts acylation to yield the desired product .
Industrial Production Methods
Industrial production of 1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone typically involves large-scale Friedel-Crafts acylation reactions. These reactions are carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the acylation process . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often employed as catalysts.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The biphenyl moiety provides a rigid framework that can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3-(Trifluoromethyl)phenyl]ethanone: Similar structure but lacks the biphenyl moiety.
1-[6-(Trifluoromethyl)-3-pyridyl]ethanone: Contains a pyridine ring instead of a biphenyl ring.
2-(4-Trifluoromethylphenyl)imidazo[1,2-a]benzimidazole: Contains an imidazo[1,2-a]benzimidazole core.
Uniqueness
1-[3’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is unique due to its combination of a trifluoromethyl group and a biphenyl moiety. This structure imparts distinct physicochemical properties, such as high lipophilicity and stability, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C15H11F3O |
|---|---|
Molekulargewicht |
264.24 g/mol |
IUPAC-Name |
1-[2-[3-(trifluoromethyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O/c1-10(19)13-7-2-3-8-14(13)11-5-4-6-12(9-11)15(16,17)18/h2-9H,1H3 |
InChI-Schlüssel |
SRFFNMXWCIJDCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B13919277.png)










